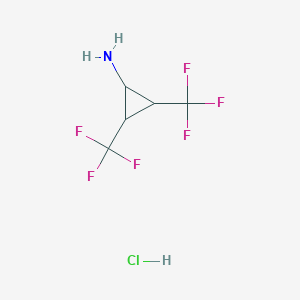![molecular formula C15H11F3N2O2 B2984470 (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2309727-47-5](/img/structure/B2984470.png)
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone” is a type of 6, 7-dihydro-5H-pyrrolo [3, 4-b] pyridine-5-one compound . These compounds are known to be allosteric modulators of the M4 muscarinic acetylcholine receptor .
Synthesis Analysis
The synthesis of such compounds involves intramolecular double-alkylation at C-7 and N-6 with dihalides, leading to novel fused heterocyclic systems . The reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst .Molecular Structure Analysis
The molecular structure of this compound is related to the 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 .Aplicaciones Científicas De Investigación
Anticonvulsant Agents
Compounds structurally related have been synthesized and evaluated for their anticonvulsant activities, particularly in the context of sodium channel blockade. One study demonstrated that certain derivatives exhibited significant potency in the maximal electroshock (MES) test, indicating potential as anticonvulsant agents (Malik & Khan, 2014).
Crystal Structure and DFT Studies
Research has been conducted on the crystal structure and density functional theory (DFT) studies of compounds with pyrrolidin-1-yl)methanone groups. These studies provide insights into the molecular structures, electrostatic potential, and frontier molecular orbitals, contributing to the understanding of their physicochemical properties (Huang et al., 2021).
Optical Properties
Investigations into the optical properties of related compounds have revealed their potential in developing luminescent materials. Studies on derivatives like 1,3-diarylated imidazo[1,5-a]pyridine have shown significant Stokes' shift ranges, indicating their usefulness in creating low-cost luminescent materials (Volpi et al., 2017).
Antimicrobial Activity
Research into pyrrolidin-1-yl)methanone derivatives has also explored their antimicrobial activities. Compounds synthesized from chalcones and isoniazid have shown promising antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Organotin(IV) Complexes
Studies on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from related compounds have been carried out to explore their antimicrobial activities. These complexes have demonstrated significant antibacterial potential, suggesting their application as drugs (Singh et al., 2016).
Propiedades
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)22-12-5-1-3-10(7-12)14(21)20-8-11-4-2-6-19-13(11)9-20/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMHCQUVHBKQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)OC(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2984387.png)
![(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2984390.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2984392.png)
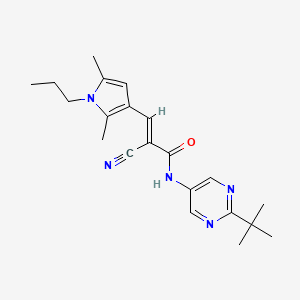
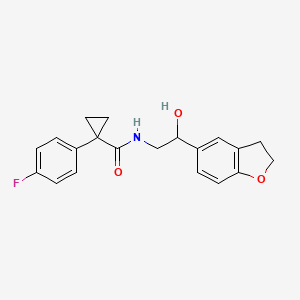
![1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2984397.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2984399.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2984401.png)
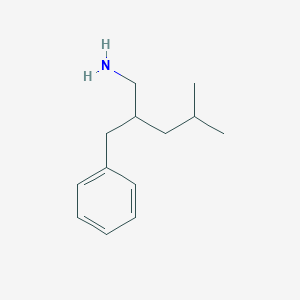

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984405.png)
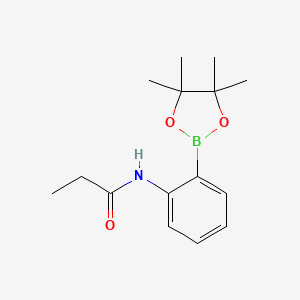
![4-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2984407.png)
